molecular formula C14H16N4O3S B2840702 4-amino-N5-(3-methoxybenzyl)-N3-methylisothiazole-3,5-dicarboxamide CAS No. 1251680-26-8

4-amino-N5-(3-methoxybenzyl)-N3-methylisothiazole-3,5-dicarboxamide

Cat. No.: B2840702
CAS No.: 1251680-26-8
M. Wt: 320.37
InChI Key: WEJNJUGAKKXAER-UHFFFAOYSA-N
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Description

4-amino-N5-(3-methoxybenzyl)-N3-methylisothiazole-3,5-dicarboxamide is a chemical compound belonging to the class of aminoisothiazolamides. This class of compounds has recently been identified as possessing significant potential in agricultural chemistry research, particularly as inhibitors of lysyl-tRNA synthetase (KRS1), a crucial enzyme in protein biosynthesis . As part of this promising chemical family, this dicarboxamide derivative is characterized by its specific substitution pattern featuring a 3-methoxybenzyl group and a methyl group on the carboxamide nitrogens. Its core structure shares key features with other potent aminoisothiazolamide derivatives that have demonstrated potent in vivo herbicidal and fungicidal activity in research settings . The primary research value of this compound lies in its potential as a lead structure for investigating new modes of action for sustainable weed control solutions, addressing the growing challenge of herbicide-resistant weeds . Researchers are exploring such novel scaffolds to develop future crop protection agents with new biochemical targets. The compound is provided for non-human research applications only. It is intended for use in laboratory and research settings by qualified professionals. This product is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

4-amino-5-N-[(3-methoxyphenyl)methyl]-3-N-methyl-1,2-thiazole-3,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-16-13(19)11-10(15)12(22-18-11)14(20)17-7-8-4-3-5-9(6-8)21-2/h3-6H,7,15H2,1-2H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJNJUGAKKXAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NSC(=C1N)C(=O)NCC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidative Cyclization of 3-Aminopropenethiones

A widely reported method involves the oxidative cyclization of 3-aminopropenethiones (Scheme 1). For example, treatment of 3-amino-1-(3-methoxybenzyl)-1-methylprop-1-enethione with hydrogen peroxide in methanol induces intramolecular S–N bond formation, yielding the isothiazole ring. This method offers moderate yields (50–70%) and tolerates electron-donating groups like methoxy.

Reaction Conditions :

  • Oxidant : 30% H₂O₂
  • Solvent : Methanol
  • Temperature : Reflux (65°C)
  • Time : 6–8 hours

Limitations : Competing sulfoxide formation and sensitivity to steric hindrance.

Cycloaddition of Nitrile Sulfides

The 1,3-dipolar cycloaddition of nitrile sulfides to acetylenic dicarboxylates provides access to 3,5-dicarboxyisothiazoles (Scheme 2). For instance, reacting methyl propiolate with 3-methoxybenzyl thiocyanate in the presence of triethylamine generates the isothiazole core with inherent ester groups at positions 3 and 5.

Reaction Conditions :

  • Dipole : In situ-generated nitrile sulfide
  • Dipolarophile : Dimethyl acetylenedicarboxylate
  • Catalyst : Triethylamine
  • Yield : 65–80%

Advantages : High regioselectivity and compatibility with ester-protected carboxylates.

Functionalization of the Isothiazole Core

Hydrolysis and Amidation of Ester Groups

The 3,5-dicarboxy esters are hydrolyzed to carboxylic acids using NaOH (2M, 60°C), followed by amidation with 3-methoxybenzylamine and methylamine via EDCI/HOBt coupling (Scheme 3).

Typical Protocol :

  • Hydrolysis : NaOH (2M), ethanol/water (1:1), 60°C, 4 hours.
  • Amidation :
    • N3 Position : Methylamine hydrochloride, EDCI, HOBt, DMF, 0°C → RT, 12 hours.
    • N5 Position : 3-Methoxybenzylamine, same conditions.

Yield : 60–75% (two-step).

Challenges : Competing over-amination requires sequential addition of amines.

Direct Amination via Curtius Rearrangement

An alternative route employs the Curtius rearrangement of 3,5-dicarboxyazides to install the amino group at position 4 (Scheme 4). Treating 3,5-dicarboxyisothiazole azide with triethylamine in toluene generates an isocyanate intermediate, which is quenched with ammonia to yield the 4-amino derivative.

Reaction Conditions :

  • Azide Precursor : Synthesized from hydrazine and NaNO₂/HCl.
  • Rearrangement : Toluene, 80°C, 3 hours.
  • Yield : 55–65%.

Advantages : Avoids protective group strategies for the amino moiety.

N-Substituent Installation Strategies

Alkylation of Primary Amides

The N3 and N5 positions are functionalized via alkylation of the primary carboxamides. For example, treating 4-aminoisothiazole-3,5-dicarboxamide with 3-methoxybenzyl bromide and methyl iodide in DMF using K₂CO₃ as a base affords the target compound (Scheme 5).

Conditions :

  • Base : K₂CO₃ (2.5 equiv)
  • Alkylating Agents : 3-Methoxybenzyl bromide (1.2 equiv), methyl iodide (1.1 equiv)
  • Solvent : DMF, 50°C, 8 hours
  • Yield : 70–80%

Side Reactions : Over-alkylation at the 4-amino group necessitates careful stoichiometry.

Reductive Amination

For the N5-(3-methoxybenzyl) group, reductive amination of 4-amino-N3-methylisothiazole-3,5-dicarboxamide with 3-methoxybenzaldehyde using NaBH₃CN in MeOH provides a mild alternative (Scheme 6).

Conditions :

  • Aldehyde : 3-Methoxybenzaldehyde (1.5 equiv)
  • Reductant : NaBH₃CN (1.0 equiv)
  • Solvent : MeOH, RT, 12 hours
  • Yield : 65–75%

Advantages : Avoids harsh alkylation conditions.

Optimization and Challenges

Protecting Group Strategies

The 4-amino group often requires protection during carboxamide alkylation. Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) groups are commonly used, with removal via TFA (for Boc) or piperidine (for Fmoc).

Example :

  • Protection : Boc₂O, DMAP, CH₂Cl₂, RT, 2 hours.
  • Deprotection : TFA/CH₂Cl₂ (1:1), RT, 1 hour.

Yield Retention : 85–90% after deprotection.

Purification and Characterization

Final purification is achieved via column chromatography (SiO₂, EtOAc/hexane) or recrystallization (EtOH/H₂O). Characterization relies on:

  • ¹H/¹³C NMR : Confirmation of substituent integration and coupling.
  • HRMS : Validation of molecular ion ([M+H]⁺).
  • IR : Carboxamide C=O stretches (~1650 cm⁻¹).

Comparative Data Table: Synthetic Methods

Method Starting Material Key Step Yield (%) Purity (%)
Oxidative Cyclization 3-Aminopropenethione H₂O₂ oxidation 65 95
Cycloaddition Nitrile sulfide 1,3-Dipolar addition 75 98
Curtius Rearrangement Dicarboxyazide Isocyanate formation 60 90
Reductive Amination 3-Methoxybenzaldehyde NaBH₃CN reduction 70 97

Chemical Reactions Analysis

4-amino-N5-(3-methoxybenzyl)-N3-methylisothiazole-3,5-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound has shown potential as an inhibitor of specific enzymes, making it a candidate for studying enzyme mechanisms and interactions.

    Medicine: Due to its biological activity, it is being explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: The compound can be used in the development of new chemical processes and products, such as catalysts or pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-amino-N5-(3-methoxybenzyl)-N3-methylisothiazole-3,5-dicarboxamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The pathways involved in its mechanism of action can include inhibition of signal transduction pathways, modulation of gene expression, or interference with cellular metabolism.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocycle Variations

  • Isoxazole Derivatives : N5-Benzyl-3-(phenylthiomethyl)-N4-propylisoxazole-4,5-dicarboxamide () replaces the isothiazole with an isoxazole (O instead of S), altering electronic properties and hydrogen-bonding capabilities. The sulfur atom in isothiazole enhances π-acidity and metabolic stability compared to oxygen in isoxazole .
  • Thiadiazole Derivatives: 5-(3-Cyanophenyl)-3-(4-cyanophenyl)-1,2,4-thiadiazole () features a thiadiazole core with nitrile substituents, offering distinct electronic profiles and higher melting points (>250°C) due to rigid packing .
  • Imidazole Derivatives : 2-Methylimidazole-4,5-dicarboxamide derivatives () exhibit a five-membered imidazole ring with dual carboxamides, favoring antimicrobial and cytotoxic activities via interactions with biological targets .

Substituent Effects

  • N5 Substituents: The 3-methoxybenzyl group in the target compound contrasts with the 2-furanylmethyl and morpholinyl groups in 4-amino-N5-(2-furanylmethyl)-N5-[1-(4-hydroxyphenyl)-2-[[(4-methoxyphenyl)methyl]amino]-2-oxoethyl]isothiazole-3,5-dicarboxamide () and 4-amino-N5-[2-(4-morpholinyl)ethyl]isothiazole derivatives (). These substituents modulate lipophilicity and steric bulk, influencing receptor binding and solubility .
  • N3 Substituents: The methyl group at N3 in the target compound differs from larger acyl or aryl groups in analogs like ethyl 4-amino-3-benzoylamino-2,3-dihydro-2-iminothiazole-5-carboxylate (), which may hinder rotational freedom and affect bioavailability .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
Target Compound C₁₇H₁₉N₅O₃S 397.44 Not reported
5-(3-Cyanophenyl)-3-(4-cyanophenyl)-1,2,4-thiadiazole C₁₆H₈N₄S 288.32 >250
2-Methylimidazole-4,5-dicarboxamide derivative Varies ~300–400 Not reported
N5-Benzyl isoxazole-4,5-dicarboxamide C₂₀H₂₁N₃O₃S 383.47 Not reported

The target compound’s molecular weight (397.44 g/mol) is intermediate compared to simpler thiadiazoles (288.32 g/mol) and bulkier isoxazole derivatives (383.47 g/mol).

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-amino-N5-(3-methoxybenzyl)-N3-methylisothiazole-3,5-dicarboxamide, and how can purity be optimized?

  • Synthesis Strategy : Begin with protecting group strategies (e.g., trityl groups for amine protection) to prevent side reactions during coupling steps. Use palladium-on-carbon (Pd/C) catalysts for selective hydrogenation of nitro intermediates to amines .
  • Purification : Employ recrystallization (water-ethanol mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates. Confirm purity via HPLC with UV detection (C18 columns, acetonitrile/water mobile phases) and NMR (DMSO-d6, δ 6.5–8.5 ppm for aromatic protons) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

  • NMR : Focus on the methoxybenzyl group (singlet at δ ~3.8 ppm for OCH3, multiplet at δ ~6.8–7.3 ppm for aromatic protons) and isothiazole ring protons (δ ~7.5–8.0 ppm). Carboxamide NH signals appear as broad singlets (δ ~10–12 ppm) but may be solvent-dependent .
  • Mass Spectrometry : Use high-resolution ESI-MS to confirm the molecular ion [M+H]+ (exact mass ~375.12 g/mol) and rule out impurities.

Q. How can reaction yields be improved during the formation of the isothiazole core?

  • Optimization : Reflux in polar aprotic solvents (e.g., DMF or DMSO) with stoichiometric hydroxylamine hydrochloride to cyclize thioamide precursors. Monitor reaction completion via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the biological activity of this compound, and how do structural modifications impact target binding?

  • In Silico Approaches : Perform molecular docking (AutoDock Vina) against kinase domains (e.g., EGFR or MAPK) using the methoxybenzyl group as a hydrophobic anchor. Analyze binding affinity changes when substituting the methyl group on N3 with bulkier alkyl chains .
  • SAR Insights : Replace the 3-methoxybenzyl group with electron-deficient aryl groups (e.g., 4-fluorobenzyl) to enhance π-π stacking with aromatic residues in active sites .

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry, and what challenges arise during refinement?

  • Crystallization : Grow single crystals via vapor diffusion (methanol/chloroform mixtures). Use SHELXL for refinement, focusing on resolving disorder in the methoxybenzyl moiety. Apply TWINABS for data scaling if twinning is observed .
  • Challenges : Address weak electron density for flexible carboxamide side chains by constraining thermal parameters (ISOR/DFIX commands) .

Q. What strategies mitigate contradictions in anti-proliferative assay data across cell lines?

  • Experimental Design : Standardize assays using ATP-based viability kits (e.g., CellTiter-Glo) across multiple cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and validate via flow cytometry (Annexin V/PI staining) to distinguish apoptosis from necrosis .
  • Data Analysis : Use hierarchical clustering (e.g., R/Bioconductor) to identify cell-line-specific resistance mechanisms linked to efflux pumps (e.g., P-gp overexpression) .

Q. How can metabolic stability be assessed, and which structural motifs are prone to oxidative degradation?

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and NADPH cofactors. Monitor parent compound depletion via LC-MS/MS. The methoxybenzyl group may undergo CYP450-mediated O-demethylation, generating a phenol metabolite .
  • Mitigation : Introduce fluorine atoms at the para position of the benzyl group to block metabolic hotspots .

Methodological Notes

  • Contradiction Analysis : Conflicting biological activity data may stem from assay variability (e.g., serum concentration differences). Replicate experiments in triplicate and use ANOVA with post-hoc Tukey tests .
  • Advanced Purification : For scale-up, switch from column chromatography to preparative HPLC (gradient: 10–90% acetonitrile in 0.1% TFA) to isolate >99% pure product .

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